molecular formula C9H11NO B13945860 2-Amino-3,4-dimethylbenzaldehyde CAS No. 92051-49-5

2-Amino-3,4-dimethylbenzaldehyde

Cat. No.: B13945860
CAS No.: 92051-49-5
M. Wt: 149.19 g/mol
InChI Key: WOJTWFDHXZSXMG-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde, featuring an amino group at the second position and two methyl groups at the third and fourth positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4-dimethylbenzaldehyde typically involves the following steps:

    Starting Material: The process often begins with 3,4-dimethylbenzaldehyde.

    Catalysts and Conditions: Common catalysts include palladium on carbon or nickel, and the reactions are usually carried out under mild conditions to prevent over-reduction or unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: 2-Amino-3,4-dimethylbenzoic acid.

    Reduction: 2-Amino-3,4-dimethylbenzyl alcohol.

    Substitution: Various amides or secondary amines depending on the substituents used.

Scientific Research Applications

2-Amino-3,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethylbenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

    2-Amino-3,5-dimethylbenzaldehyde: Similar structure but with methyl groups at the third and fifth positions.

    3,4-Dimethylbenzaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.

    2-Amino-4-methylbenzaldehyde: Has only one methyl group, leading to different steric and electronic properties.

Uniqueness: 2-Amino-3,4-dimethylbenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

92051-49-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-3,4-dimethylbenzaldehyde

InChI

InChI=1S/C9H11NO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-5H,10H2,1-2H3

InChI Key

WOJTWFDHXZSXMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)N)C

Origin of Product

United States

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